5-Fluoro-2-iodobenzyl bromide

Vue d'ensemble

Description

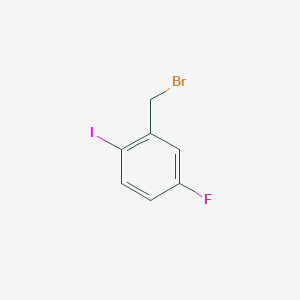

5-Fluoro-2-iodobenzyl bromide: is an organic compound with the molecular formula C7H5BrFI. It is also known by its IUPAC name, 2-(bromomethyl)-4-fluoro-1-iodobenzene . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodobenzyl bromide typically involves the bromination of 5-Fluoro-2-iodotoluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or column chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Fluoro-2-iodobenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF) or toluene.

Major Products:

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Cross-Coupling Reactions: Products include biaryl compounds and alkynyl derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

1.1. Intermediate in Organic Synthesis

5-Fluoro-2-iodobenzyl bromide is primarily used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, which is crucial in the development of pharmaceuticals and agrochemicals.

1.2. Cross-Coupling Reactions

The iodine atom in this compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions. These reactions are essential for forming carbon-carbon bonds, enabling the construction of diverse molecular architectures. The compound's reactivity is enhanced by the presence of both bromine and iodine, making it particularly useful for synthesizing complex structures that are otherwise challenging to obtain.

Medicinal Chemistry

2.1. Synthesis of Bioactive Compounds

In medicinal chemistry, this compound is employed to synthesize biologically active molecules with potential therapeutic applications. Its derivatives have been investigated for their anticancer, antiviral, and antibacterial properties. For instance, compounds derived from this intermediate have shown promise in targeting specific biological pathways associated with disease.

2.2. Radiolabeled Tracers

The compound is also utilized in the development of radiolabeled tracers for imaging techniques such as positron emission tomography (PET). These tracers are vital for studying biological systems and understanding disease mechanisms at a molecular level.

Industrial Applications

3.1. Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its ability to react with various nucleophiles makes it suitable for creating polymers, dyes, and other industrial products that require specific properties.

3.2. Agrochemicals

The compound plays a role in the synthesis of agrochemicals, including herbicides and pesticides. Its halogenated structure contributes to the efficacy and stability of these agricultural products.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

- Anticancer Activity : Research has demonstrated that derivatives synthesized from this compound exhibit significant anticancer activity against several cancer cell lines, suggesting its potential as a lead compound for drug development.

- Development of Imaging Agents : Studies focusing on radiolabeled derivatives have shown that they can effectively target specific receptors in vivo, enhancing their utility as imaging agents in PET scans.

- Synthesis of Agrochemicals : A case study on the synthesis of a novel herbicide illustrated how this compound serves as a key intermediate in producing compounds with enhanced efficacy against specific weed species.

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-iodobenzyl bromide in chemical reactions involves the activation of the bromine and iodine atoms. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In cross-coupling reactions, the iodine atom undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form a new carbon-carbon bond .

Comparaison Avec Des Composés Similaires

2-Bromo-5-fluorotoluene: Similar structure but lacks the iodine atom.

4-Fluoro-2-iodotoluene: Similar structure but lacks the bromine atom.

2-Iodo-5-bromotoluene: Similar structure but lacks the fluorine atom.

Uniqueness: 5-Fluoro-2-iodobenzyl bromide is unique due to the presence of all three halogens (bromine, fluorine, and iodine) on the benzene ring. This combination of halogens provides distinct reactivity patterns, making it a versatile intermediate for various synthetic applications .

Activité Biologique

5-Fluoro-2-iodobenzyl bromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves halogenation reactions, where a fluorine atom is introduced into the benzyl ring followed by iodination. The compound can be synthesized through various methods, including nucleophilic substitution reactions that leverage the reactivity of the bromide group in the presence of suitable nucleophiles.

Biological Evaluation

The biological activity of this compound has been evaluated primarily against cancer cell lines, with a focus on its cytotoxic properties.

In Vitro Studies

- Cytotoxicity : In studies involving murine L1210 leukemia and B16 melanoma cell lines, this compound exhibited significant cytotoxic effects. The compound demonstrated IC50 values in the nanomolar range, indicating potent inhibition of cell proliferation. Specifically, alkylating analogs showed modest cytotoxicity against B16 melanoma cells, with the potency being more dependent on the alkylating moiety than on the 5-substituent itself .

- Mechanism of Action : The mechanism appears to involve the intracellular release of phosphoramidate anions, which act as irreversible inhibitors of thymidylate synthase. This was supported by experiments where the addition of thymidine reversed growth inhibition, suggesting that these compounds may also undergo intracellular conversion to active metabolites like 5-fluoro-2'-deoxyuridine .

Case Studies and Findings

Several studies have reported on the efficacy and safety profiles of this compound:

| Study | Cell Line | IC50 (μM) | Mechanism | Outcome |

|---|---|---|---|---|

| L1210 | <0.01 | Thymidylate synthase inhibition | Potent growth inhibition | |

| B16 Melanoma | Modest | Alkylation of enzyme | Cytotoxicity observed |

Additional Findings

- Toxicology and Safety : Toxicological assessments indicate that while there are some cytotoxic effects, the compound does not exhibit significant endocrine disruption or carcinogenic properties under standard testing conditions .

- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable distribution profiles in tumor tissues compared to non-target organs, which is critical for developing effective anticancer therapies .

Propriétés

IUPAC Name |

2-(bromomethyl)-4-fluoro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIPYRUYDCNASH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CBr)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.